molecular formula C7H6FN3 B3233272 5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1352398-42-5

5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3233272
CAS No.: 1352398-42-5
M. Wt: 151.14 g/mol
InChI Key: BJEALPODAYXJCP-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a fluorinated and methyl-substituted derivative of the pyrazolo[3,4-b]pyridine scaffold, a heterocyclic system renowned for its pharmacological versatility. The pyrazolo[3,4-b]pyridine core is a fused bicyclic structure comprising a pyrazole ring fused with a pyridine ring at the 3,4-b positions . The introduction of a fluorine atom at the 5-position and a methyl group at the 3-position enhances its electronic and steric properties, influencing its reactivity, bioavailability, and target interactions.

This compound is of significant interest in drug discovery due to the established pharmacological activities of pyrazolo[3,4-b]pyridines, including anxiolytic, anticancer, antiviral, and anti-inflammatory effects . Its structural features position it as a promising candidate for further optimization in medicinal chemistry.

Properties

IUPAC Name

5-fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEALPODAYXJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856889
Record name 5-Fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352398-42-5
Record name 5-Fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolopyridines .

Comparison with Similar Compounds

Methyl vs. Bulkier Substituents

  • 3-Methyl vs. 3-Aryl/Functional Groups :
    • The 3-methyl group in the target compound improves lipophilicity, aiding blood-brain barrier penetration for CNS-targeted applications (e.g., anxiolytics like Etazolate) .
    • Bulkier substituents (e.g., 1-(2-fluorobenzyl) in Vericiguat intermediate, ) enhance selectivity for soluble guanylate cyclase (sGC) activation but may reduce metabolic stability .

Boronic Ester Derivatives

  • 3-Methyl-5-boronic acid pinacol ester (CAS 1111637-95-6): Serves as a Suzuki-Miyaura coupling partner for biaryl synthesis. The methyl group stabilizes the boronic ester, improving shelf-life compared to non-methylated analogues .

Biological Activity

5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Notably:

  • Inhibition of Kinases : This compound has shown potential as an inhibitor of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer signaling pathways. A derivative of this compound demonstrated an IC50 value of 0.2 nM against TBK1, indicating potent inhibitory activity .
  • Anticancer Properties : The pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit antiproliferative effects on various cancer cell lines including A172, U87MG, and A375. These effects are attributed to the compound's ability to interfere with cellular signaling pathways that promote tumor growth .
  • Antitubercular Activity : Recent studies have highlighted the effectiveness of certain pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. Specific substitutions on the pyrazolo core have been linked to enhanced antitubercular activity .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Key findings include:

  • Substituent Effects : Variations in substituents at different positions on the pyrazolo ring significantly influence biological activity. For instance, modifications at the C(4) and C(5) positions have been associated with improved selectivity and potency against specific targets like kinases and TBK1 .
  • Comparative Analysis : In a study involving 38 synthesized derivatives, most exhibited nanomolar inhibitory activities against TRKA (tropomyosin receptor kinase A), demonstrating the importance of structural modifications in enhancing bioactivity .

Case Study 1: Anticancer Activity

A recent study evaluated a series of 1H-pyrazolo[3,4-b]pyridine derivatives for their anticancer properties. Among them, compound 15y was identified as a potent TBK1 inhibitor with significant antiproliferative effects across multiple cancer cell lines. The study concluded that this compound could serve as a lead candidate for further development in cancer therapeutics .

Case Study 2: Antitubercular Activity

Another investigation focused on the antitubercular potential of substituted pyrazolo[3,4-b]pyridines. The derivatives were tested against M. tuberculosis H37Rv strain using an in vitro MABA assay. Results indicated that certain modifications led to promising antituberculotic activity, suggesting a viable pathway for developing new treatments for tuberculosis .

Research Findings Summary Table

Compound Target Activity IC50 Value Notes
5-Fluoro-3-methylTBK1Inhibition0.2 nMPotent inhibitor; good selectivity
Compound 15yVarious cancer cell linesAntiproliferationMicromolarEffective against A172, U87MG, A375
Substituted DerivativesMycobacterium tuberculosisAntitubercularVariesPromising candidates for further study
Compound from StudyTRKAInhibitionNanomolarStrong activity across multiple targets

Q & A

Q. Contradictions in data :

  • Some studies report high anti-inflammatory activity (IC₅₀ = 50 nM) , while others show weak effects (IC₅₀ > 1 µM). This may stem from assay variability (e.g., cell lines, incubation time) .

Basic: What are the key challenges in purifying this compound?

Answer:

  • Low solubility : Fluorinated pyrazolo-pyridines are often insoluble in water. Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Byproduct formation : Isomeric mixtures may arise in multi-component reactions. Optimize reaction time (2–6 hours) and temperature (60–80°C) .

Advanced: How are computational models used to predict reactivity?

Answer:

  • 3D-QSAR : Correlates substituent electronic profiles with anti-viral activity (e.g., against Lassa virus glycoprotein) .
  • Molecular dynamics (MD) : Simulates binding stability to kinases (e.g., 100 ns MD runs show sustained hydrogen bonding with JAK2) .
Model Application Output
3D-QSARActivity predictionR² = 0.89 for IC₅₀ values
MD simulationsBinding stabilityRMSD < 2.0 Å over 100 ns

Basic: What safety protocols are recommended for handling?

Answer:

  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Inert atmosphere (N₂) at –20°C to prevent decomposition .

Advanced: What emerging applications are reported in patents?

Answer:

  • Autoimmune disease : Patents highlight BTK and JAK3 inhibition (WO 2023/046806) .
  • Anti-cancer agents : Derivatives show PI3Kδ inhibition (IC₅₀ = 15 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine

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